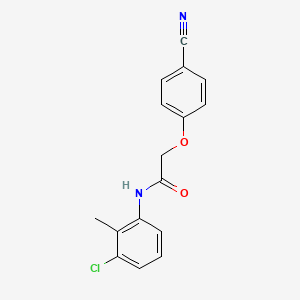![molecular formula C23H19NO5 B4403979 4-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl propionate](/img/structure/B4403979.png)
4-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl propionate
Descripción general
Descripción
4-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl propionate, also known as MDL-29951, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent analgesic and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 4-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl propionate involves the inhibition of COX-2, an enzyme that is responsible for the production of inflammatory mediators such as prostaglandins. This compound binds to the active site of COX-2 and inhibits its activity, thereby reducing the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
This compound has been shown to possess potent analgesic and anti-inflammatory properties in various animal models of arthritis. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, thereby preventing neuronal damage and death. However, the exact biochemical and physiological effects of this compound are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl propionate in lab experiments is its potent analgesic and anti-inflammatory properties, which make it a useful tool for studying the mechanisms of pain and inflammation. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
There are several future directions for research on 4-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl propionate. Firstly, the exact biochemical and physiological effects of this compound need to be further investigated. Secondly, the potential therapeutic applications of this compound in various disease conditions need to be explored further. Thirdly, the potential toxicity of this compound needs to be further investigated in order to determine safe dosing and monitoring protocols. Finally, the development of more potent and selective COX-2 inhibitors based on the structure of this compound could lead to the development of more effective analgesic and anti-inflammatory drugs.
Aplicaciones Científicas De Investigación
4-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl propionate has been extensively studied for its potential therapeutic applications in various disease conditions such as arthritis, cancer, and neurodegenerative diseases. In arthritis, this compound has been shown to reduce joint inflammation and pain by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, thereby preventing neuronal damage and death.
Propiedades
IUPAC Name |
[4-[(2-methoxydibenzofuran-3-yl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-3-22(25)28-15-10-8-14(9-11-15)23(26)24-18-13-20-17(12-21(18)27-2)16-6-4-5-7-19(16)29-20/h4-13H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVJAANORHKQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B4403902.png)
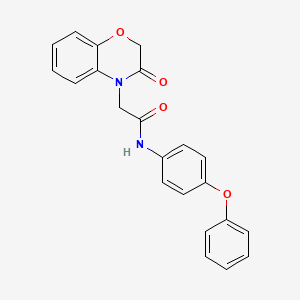
![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4403919.png)
![4-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl propionate](/img/structure/B4403925.png)
![1-[3-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4403941.png)
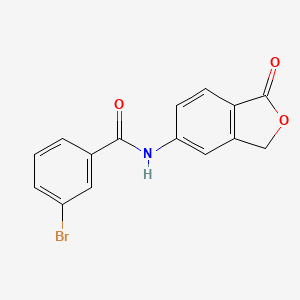
![ethyl 1-{4-[(ethylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4403959.png)
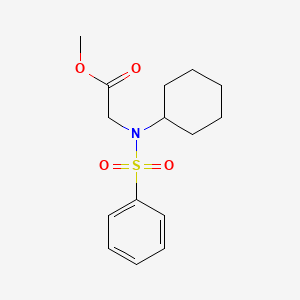
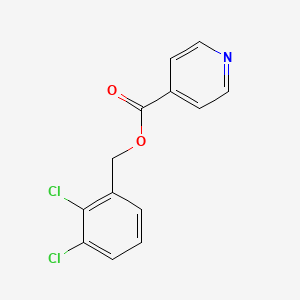
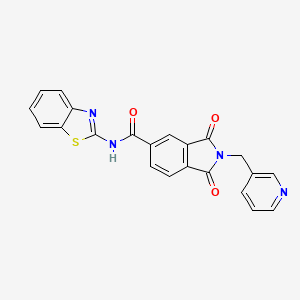
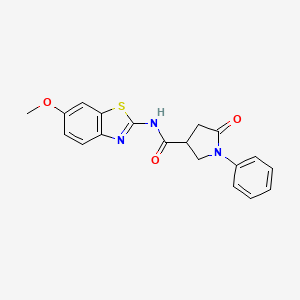
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4404001.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl propionate](/img/structure/B4404007.png)
